Lathosterol

Overview

Description

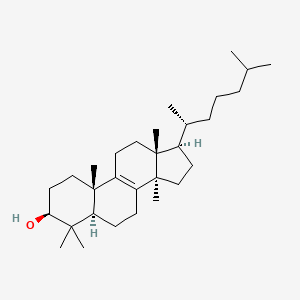

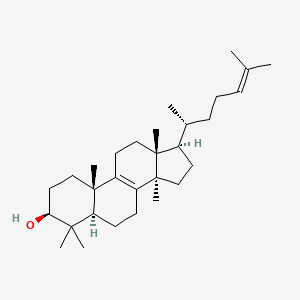

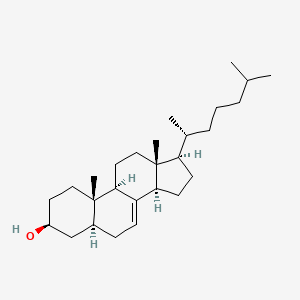

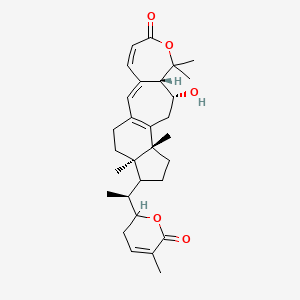

Lathosterol is a cholesterol-like molecule found in small amounts in humans . It is acted upon by Sterol-C5-desaturase-like and is accumulated in lathosterolosis . The molecular formula of Lathosterol is C27H46O .

Synthesis Analysis

Lathosterol is synthesized from zymostenol . Lanosterol is the first sterol in the cholesterol synthesis pathway and theoretically, 72 different sterols can be formed before cholesterol is produced . These sterols are similar molecules by chemical properties and differ mostly by the number of double bonds and substituents on the sterol ring .

Molecular Structure Analysis

Lathosterol has a molecular weight of 386.6535 . It has 8 defined stereocentres . The IUPAC Standard InChI of Lathosterol is InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19?,20-,21-,23?,24?,25?,26?,27?/m1/s1 .

Chemical Reactions Analysis

The post-squalene cholesterol synthesis pathway involves steroidal triterpenes with cholestane ring structures . It starts with lanosterol, the first cyclic intermediate, which is formed from squalene . The pathway includes over 20 reactions, starting from acetyl coenzyme A .

Physical And Chemical Properties Analysis

Lathosterol has an average mass of 386.654 Da and a monoisotopic mass of 386.354858 Da . The position and number of double bonds in sterols is an important determinant in maintaining membrane physical properties .

Scientific Research Applications

Role in Membrane Organization and Dynamics

Lathosterol, as a biosynthetic precursor of cholesterol, plays a significant role in membrane organization and dynamics . It affects the organization and dynamics of both fluid and gel phase membranes . This is crucial as the position and number of double bonds in sterols are important determinants in maintaining membrane physical properties .

Use in Fluorescence Approach Studies

Lathosterol has been used in fluorescence approach studies to monitor the effect of cholesterol and its biosynthetic precursors on membrane organization and dynamics . In these studies, fluorescent membrane probes like DPH and its cationic derivative TMA-DPH are utilized .

Role in Cholesterol Synthesis

Lathosterol is a key intermediate in the cholesterol synthesis pathway . It is part of the late part of cholesterol synthesis, which is crucial for the proper functioning of cells .

Use in LC-MS Method for Analysis of Sterols

Lathosterol is used in the liquid chromatographic/mass spectrometric method (LC-MS) for the quantitative analysis of sterols . This method is used for disease-related detection of accumulated cholesterol intermediates .

Role in Pathological Conditions

The accumulation of precursors of cholesterol, including lathosterol, has been associated with severe pathological conditions . Therefore, understanding the role and function of lathosterol can contribute to the development of treatments for these conditions .

Role in Cellular Processes

Cholesterol, for which lathosterol is a precursor, is an essential component of higher eukaryotic cellular membranes and regulates various crucial processes such as membrane structure, dynamics, sorting, trafficking, embryogenesis, and entry of pathogens .

Mechanism of Action

Target of Action

Lathosterol is a crucial intermediate in the biosynthesis of cholesterol . It primarily targets enzymes such as sterol-C4-methyl oxidase (SC4MOL) and 3β-hydroxy-Δ5-steroid-dehydrogenase (NSDHL) in the cholesterol synthesis pathway . These enzymes play a significant role in the conversion of zymostenol to lathosterol .

Mode of Action

Lathosterol interacts with its target enzymes to facilitate the biosynthesis of cholesterol. The first step involves the carboxylation of one of the 4-methyl groups by SC4MOL to form 4-methyl-4-carboxyzymosterone . NSDHL then converts the 3β-hydroxy group to 3-keto by removing one of the CO2, forming 4-methylzymosterone . This is then converted to 4-methylzymosterol by the enzyme 3β-keto-reductase (HSD17B7) by restoring the 3β-hydroxy group .

Biochemical Pathways

Lathosterol is part of the Kandutsch-Russell pathway, one of the two main pathways in cholesterol biosynthesis . This pathway is responsible for the conversion of lanosterol, the first sterol in the cholesterol synthesis pathway, to cholesterol . Lathosterol, as an intermediate, plays a crucial role in this process.

Pharmacokinetics

The pharmacokinetics of lathosterol are closely tied to its role in cholesterol biosynthesis. As an intermediate in this pathway, its concentration in the body directly reflects the rate of endogenous cholesterol synthesis . .

Result of Action

The primary result of lathosterol’s action is the production of cholesterol, a vital component of all mammalian cells . Cholesterol is essential for cell viability, membrane integrity, and fluidity, and serves as the starting point for the synthesis of steroid hormones and bile acids .

Action Environment

The action of lathosterol can be influenced by various environmental factors. For instance, certain health conditions can affect cholesterol metabolism and, consequently, the levels of lathosterol. In conditions such as cerebrotendinous xanthomatosis (CTX) and Lathosterolosis, there is an accumulation of lathosterol . Furthermore, age-related changes can also impact lathosterol levels, with higher levels observed in adults compared to newborns and children .

Future Directions

There is increasing evidence that each of the sterols has a biological role, but not all have yet been discovered . Future studies will require a comprehensive meta-analysis of the pathway to elucidate the exact reaction sequence in different tissues, physiological or disease conditions . Changes in serum plant sterol concentrations might have direct effects on endogenous cholesterol synthesis .

properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFFXVYBHFIHY-SKCNUYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015889 | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lathosterol | |

CAS RN |

80-99-9 | |

| Record name | Lathosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lathosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122.0 °C | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

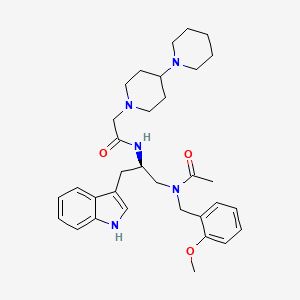

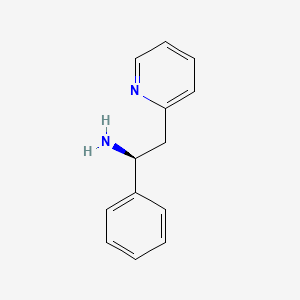

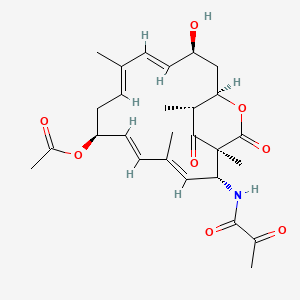

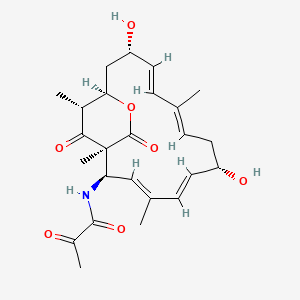

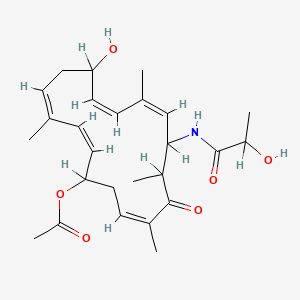

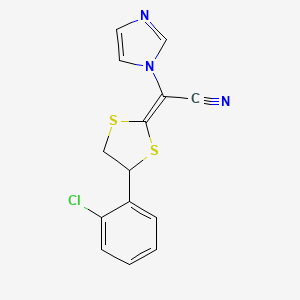

Feasible Synthetic Routes

Q & A

Q1: What is Lathosterol and what role does it play in the body?

A1: Lathosterol is a sterol naturally present in human and animal tissues. It acts as a precursor in the biosynthesis of cholesterol. [, , , , , , , , , ]

Q2: How is Lathosterol related to 7-Dehydrocholesterol?

A2: Lathosterol is converted into 7-Dehydrocholesterol through an enzymatic reaction catalyzed by Lathosterol 5-desaturase (also known as Sterol C5-desaturase). 7-Dehydrocholesterol is then further converted to cholesterol. [, , , , ]

Q3: What is the significance of measuring plasma Lathosterol levels?

A3: Plasma Lathosterol levels are considered a reliable indicator of whole-body cholesterol synthesis in humans. This is because Lathosterol levels reflect the activity of the cholesterol synthesis pathway, particularly in response to factors like diet or medication. [, , , , , , , , ]

Q4: What happens when the conversion of Lathosterol to cholesterol is disrupted?

A4: Defective conversion of Lathosterol to cholesterol, specifically due to a deficiency in the enzyme Lathosterol 5-desaturase, leads to a rare autosomal recessive disorder called Lathosterolosis. [, , ] This disorder is characterized by a build-up of Lathosterol and a deficiency in cholesterol, leading to various developmental abnormalities.

Q5: Can dietary fat intake influence plasma Lathosterol concentrations?

A5: Yes, research has shown that replacing saturated fatty acids with polyunsaturated fatty acids in the diet can lead to a decrease in plasma Lathosterol concentration, suggesting a potential reduction in cholesterol synthesis. [] This effect was observed to be more prominent in men.

Q6: How do statins affect Lathosterol levels?

A6: Statins, inhibitors of HMG-CoA reductase, are known to lower plasma Lathosterol levels. This is because they inhibit a key enzyme involved in cholesterol synthesis, leading to a decrease in the production of Lathosterol. [, , , ]

Q7: Are there any gender differences in the response of plasma Lathosterol to dietary changes?

A7: Studies have shown that replacing saturated fatty acids with polyunsaturated fatty acids in the diet can lead to a greater decrease in plasma Lathosterol concentration in men compared to women. [] This suggests a potential gender difference in cholesterol synthesis regulation.

Q8: How does Lathosterol interact with cell membranes compared to cholesterol?

A8: Lathosterol, due to its structural differences compared to cholesterol, exhibits a higher propensity to stabilize the liquid-ordered phase in model membranes. [] This suggests that the interaction of Lathosterol with cell membranes might differ from that of cholesterol, potentially influencing membrane fluidity and function.

Q9: What happens to Lathosterol during the efflux of cholesterol from cells?

A9: Research indicates that Lathosterol is released from cells at a different rate compared to cholesterol during efflux, with the efflux of newly synthesized Lathosterol being more sensitive to actin polymerization but less sensitive to Golgi disassembly. [] This suggests a distinct intracellular trafficking pathway for Lathosterol compared to cholesterol.

Q10: Is Lathosterol efflux influenced by direct endoplasmic reticulum-plasma membrane contacts?

A10: Yes, experimental evidence suggests that stimulating the formation of direct contact sites between the endoplasmic reticulum and the plasma membrane enhances the efflux of newly synthesized Lathosterol but not cholesterol. [] This highlights a potential role for these contact sites in Lathosterol transport.

Q11: How is Lathosterol linked to cardiovascular disease?

A11: Studies suggest a complex relationship between cholesterol metabolism, including Lathosterol, and cardiovascular disease. [, , , ] An imbalance favoring cholesterol absorption over synthesis, reflected in a lower Lathosterol to campesterol ratio, has been associated with increased cardiovascular risk and coronary artery disease severity.

Q12: What is the significance of the campesterol-to-Lathosterol ratio in cardiovascular health?

A12: This ratio is investigated as a potential marker for cardiovascular risk. A higher campesterol-to-Lathosterol ratio, indicating increased cholesterol absorption relative to synthesis, has been linked to a higher prevalence of cardiovascular disease, particularly coronary artery disease. []

Q13: What are the implications of altered cholesterol absorption and synthesis in the metabolic syndrome?

A13: In individuals with metabolic syndrome, characterized by insulin resistance and visceral obesity, a lower campesterol-to-cholesterol ratio (indicating reduced absorption) and a higher Lathosterol-to-cholesterol ratio (indicating increased synthesis) are observed. [] These alterations in cholesterol homeostasis may contribute to elevated triacylglycerol-rich lipoprotein remnants, potentially increasing cardiovascular risk.

Q14: Is there a link between Lathosterol and Alzheimer's disease?

A14: Research suggests a potential link between cholesterol metabolism and Alzheimer's disease (AD). [] While statins, which lower Lathosterol levels, have been investigated for their potential protective effects against AD, their impact on amyloid-beta (Aβ) secretion in humans at clinically relevant dosages remains inconclusive.

Q15: What is the role of Lathosterol in cerebrotendinous xanthomatosis (CTX)?

A15: In patients with CTX, a rare lipid storage disorder, significantly elevated serum levels of Lathosterol, along with other sterols like cholestanol and plant sterols, are observed. [] Treatment with chenodeoxycholic acid can effectively reduce these elevated sterol levels, including Lathosterol.

Q16: How can Lathosterol be used as a tool in research?

A16: Lathosterol serves as a valuable tool in research for:* Understanding cholesterol biosynthesis: Its measurement helps in studying the regulation of cholesterol synthesis pathways and the impact of various factors on this process. [, , , ]* Investigating lipid-lowering therapies: Lathosterol levels are used to assess the effectiveness of lipid-lowering drugs, such as statins, in inhibiting cholesterol synthesis. [, , , ]* Studying disease mechanisms: Altered Lathosterol levels can provide insights into the role of cholesterol metabolism in various diseases like cardiovascular disease, metabolic syndrome, and cerebrotendinous xanthomatosis. [, , , ]

Q17: What analytical techniques are commonly used for Lathosterol quantification?

A17: Gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (GC-MS) are the most common techniques for the accurate quantification of Lathosterol in biological samples like serum or plasma. [, , , , ]

Q18: What is the molecular formula and weight of Lathosterol?

A19: The molecular formula of Lathosterol is C27H46O, and its molecular weight is 386.65 g/mol. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)